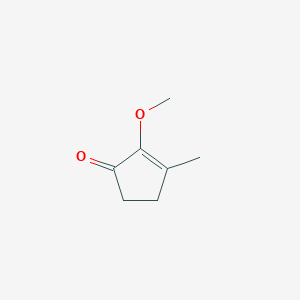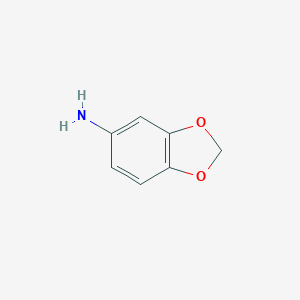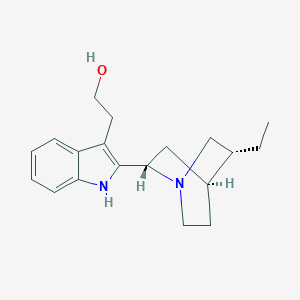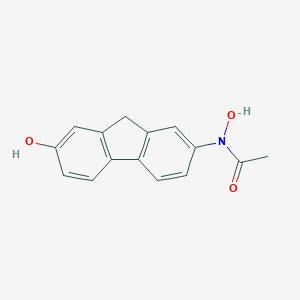
3-Ethylcyclopentanone
Descripción general
Descripción
3-Ethylcyclopentanone is an organic compound with the molecular formula C₇H₁₂O. It is a cyclic ketone characterized by a five-membered ring with an ethyl group attached to the third carbon atom. This compound is known for its distinct, unpleasant odor and is commonly used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethylcyclopentanone can be synthesized through several methods. One common approach involves the cyclization of 3-ethyl-1,5-pentanediol using acidic conditions. Another method includes the reaction of 3-ethylcyclopentanol with an oxidizing agent such as chromic acid or potassium permanganate to yield this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of 3-ethylcyclopentene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethylcyclopentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxime using hydroxylamine.
Reduction: It can be reduced to 3-ethylcyclopentanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydroxylamine, chromic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: this compound oxime.
Reduction: 3-Ethylcyclopentanol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethylcyclopentanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-ethylcyclopentanone involves its interaction with various molecular targets and pathways. As a cyclic ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry .
Comparación Con Compuestos Similares
Cyclopentanone: A five-membered cyclic ketone without the ethyl group.
3-Methylcyclopentanone: Similar structure but with a methyl group instead of an ethyl group.
Cyclohexanone: A six-membered cyclic ketone.
Uniqueness: 3-Ethylcyclopentanone is unique due to the presence of the ethyl group, which influences its reactivity and physical properties. This structural difference makes it a valuable intermediate in the synthesis of specific organic compounds that require the ethyl group for desired chemical behavior .
Propiedades
IUPAC Name |
3-ethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-6-3-4-7(8)5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERALSLWOPMNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40907968 | |
| Record name | 3-Ethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40907968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10264-55-8 | |
| Record name | 3-Ethylcyclopentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40907968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-ethylcyclopentanone relate to its potential as an antibacterial agent?
A2: Studies exploring the antibacterial activity of 3-methylcyclopentanone derivatives found a correlation between their structure and their minimum inhibitory concentration (MIC) against certain bacteria []. Specifically, the absolute electronegativity (χ) derived from HOMO/LUMO calculations of these derivatives, including this compound, showed a close relationship with their MIC values []. Additionally, parameters like ΔN and ΔE, calculated from χ and absolute hardness (η) of the derivatives and amino acids, also correlated well with MIC []. This suggests that the electronic properties and structure of this compound play a role in its antibacterial activity, potentially by influencing its interaction with bacterial targets.
Q2: How does the structure of this compound affect its photophysical properties?
A4: While not directly investigated in the provided papers, the presence of the ethyl group in this compound can influence its photophysical properties compared to unsubstituted cyclopentanone. Research on related molecules like cyclobutanone, cyclopentanone, and cyclohexanone suggests that structural variations, including alkyl substitutions, can significantly impact the rate of internal conversion processes leading to energy dissipation []. These variations likely affect the vibrational modes of the molecule, ultimately influencing its photophysical behavior. Further investigation is needed to determine the specific influence of the ethyl group in this compound on its photophysical characteristics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)













